Benzamide, 4-[(3,4-dihydroxybenzylidene)amino]-
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Overview
Description
4-[(E)-[(3,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]BENZAMIDE is an organic compound with the molecular formula C14H12N2O3 It is characterized by the presence of a benzamide group and a dihydroxyphenyl group connected through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(3,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]BENZAMIDE typically involves the condensation reaction between 3,4-dihydroxybenzaldehyde and 4-aminobenzamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-[(E)-[(3,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]BENZAMIDE can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Purification of the product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction of the Schiff base can yield the corresponding amine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-[(E)-[(3,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]BENZAMIDE involves its interaction with various molecular targets. The dihydroxyphenyl group can scavenge free radicals, contributing to its antioxidant activity. Additionally, the compound may inhibit specific enzymes or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-[(3,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]BENZOIC ACID
- 4-[(E)-[(3,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]BENZONITRILE
Uniqueness
4-[(E)-[(3,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C14H12N2O3 |
---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
4-[(3,4-dihydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H12N2O3/c15-14(19)10-2-4-11(5-3-10)16-8-9-1-6-12(17)13(18)7-9/h1-8,17-18H,(H2,15,19) |
InChI Key |
JGXMULBJRUXBGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)N=CC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
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